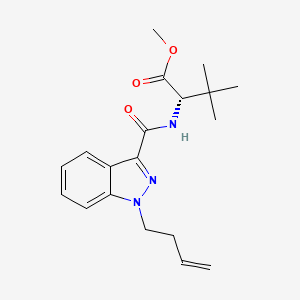

MDMB-3en-BUTINACA

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H25N3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1 |

InChI Key |

KMTRIILAGPIBSD-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |

Origin of Product |

United States |

Foundational & Exploratory

MDMB-3en-BUTINACA: A Physicochemical and Pharmacological Research Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of MDMB-3en-BUTINACA, a synthetic cannabinoid of interest in forensic and pharmacological research. This document summarizes key data in structured tables, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further investigation of this compound.

Physicochemical Properties

This compound is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indazole core. A comprehensive understanding of its physicochemical properties is fundamental for its accurate identification, quantification, and for predicting its behavior in biological systems.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for the preparation of standards, analytical method development, and interpretation of experimental results.

| Property | Value | Source |

| Chemical Name | methyl (2S)-2-[[1-(but-3-en-1-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | PubChem |

| Molecular Formula | C₁₉H₂₅N₃O₃ | [1][2] |

| Molecular Weight | 343.4 g/mol | [1][2] |

| Appearance | Analytical reference standard available as a solution in acetonitrile. | [1] |

| Solubility | DMF: 20 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml | [1] |

| Stability | ≥ 5 years when stored at -20°C | [1] |

| UV λmax | 210, 302 nm | [1] |

| InChI Key | KMTRIILAGPIBSD-MRXNPFEDSA-N | [1] |

| SMILES | C=CCCCN1C2=CC=CC=C2C(C(=O)N--INVALID-LINK--C(C)(C)C)=N1 | [3] |

Experimental Protocols for Physicochemical Characterization

1.2.1. Determination of Solubility:

A standard protocol for determining the solubility of this compound in various solvents involves the following steps:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMF, DMSO, Ethanol) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: The saturated solutions are centrifuged at high speed to pellet any undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1.2.2. Stability Assessment:

The long-term stability of this compound as a reference standard can be evaluated using the following protocol:

-

Sample Preparation and Storage: Aliquots of a well-characterized batch of this compound, dissolved in a suitable solvent like acetonitrile, are stored under controlled conditions (e.g., -20°C in the dark).

-

Initial Analysis: At the beginning of the study (time zero), a set of aliquots is analyzed to determine the initial concentration and purity.

-

Time-Point Analysis: At specified time intervals (e.g., 3, 6, 12, 24, 36, 48, and 60 months), aliquots are removed from storage and analyzed for concentration and the presence of degradation products using a stability-indicating analytical method (e.g., LC-MS/MS).

-

Data Evaluation: The concentration of this compound at each time point is compared to the initial concentration. A significant decrease in concentration or the appearance of degradation products indicates instability under the tested storage conditions.

Pharmacological Profile

This compound is a potent synthetic cannabinoid that primarily acts on the cannabinoid receptors CB1 and CB2. Its pharmacological profile is crucial for understanding its psychoactive effects and potential toxicity.

Receptor Binding and Functional Activity

Functional activity data for the closely related compound, MDMB-3en-BINACA, at the human CB1 receptor, offers a strong indication of the potency and efficacy of this compound.

| Compound | Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound |

| MDMB-3en-BINACA | Human CB1 | β-arrestin 2 recruitment | 14.3 | 286 | JWH-018 |

This data suggests that this compound is likely a potent and highly efficacious agonist at the CB1 receptor.

Experimental Protocols for Pharmacological Evaluation

2.2.1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination:

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines.

-

Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (this compound).

-

Separation and Detection: The reaction is terminated, and the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2.2.2. β-Arrestin Recruitment Assay for Functional Activity (EC₅₀ and Eₘₐₓ) Determination:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is engineered to co-express the human CB1 receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase).

-

Compound Treatment: The cells are treated with varying concentrations of this compound.

-

Signal Detection: Upon agonist binding to the CB1 receptor, β-arrestin is recruited to the receptor, leading to the complementation and activation of the reporter enzyme. The resulting signal (e.g., luminescence or fluorescence) is measured.

-

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) are calculated.

Signaling Pathways and Metabolism

The biological effects of this compound are mediated through complex intracellular signaling cascades following its interaction with cannabinoid receptors. Its metabolism in the body is a critical determinant of its duration of action and the formation of potentially active or toxic byproducts.

Cannabinoid Receptor Signaling

The activation of cannabinoid receptors, particularly CB1, by synthetic agonists like this compound initiates a cascade of intracellular events. A simplified representation of the primary signaling pathways is depicted below.

Caption: Simplified signaling pathway of this compound at the CB1 receptor.

In Vitro and In Vivo Metabolism

The metabolism of this compound is expected to proceed through several key pathways, primarily involving phase I reactions. A potential metabolite, this compound butanoic acid, has been identified, suggesting that ester hydrolysis is a significant metabolic route.[6] Other likely metabolic transformations, based on related synthetic cannabinoids, include hydroxylation of the butenyl side chain and the indazole ring.

The following diagram illustrates a general experimental workflow for investigating the in vitro metabolism of this compound.

Caption: General workflow for in vitro metabolism studies of this compound.

Experimental Protocol for In Vitro Metabolism

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (HLMs), a phosphate buffer (pH 7.4), and this compound (introduced from a stock solution in an organic solvent, ensuring the final solvent concentration is low, e.g., <1%).

-

Pre-incubation and Reaction Initiation: The mixture is pre-incubated at 37°C for a short period before the reaction is initiated by the addition of an NADPH-generating system (or NADPH).

-

Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to separate, identify, and quantify the parent drug and its metabolites. High-resolution mass spectrometry is often employed for the structural elucidation of unknown metabolites.

This technical guide provides a foundational understanding of the physicochemical and pharmacological properties of this compound. The provided data and protocols are intended to support researchers in the accurate and safe handling, analysis, and further investigation of this synthetic cannabinoid. It is imperative that all research involving this compound is conducted in accordance with institutional and regulatory guidelines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

MDMB-3en-BUTINACA IUPAC name and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), MDMB-3en-BUTINACA. It covers its chemical identity, potential synthesis, pharmacological profile based on closely related analogues, and analytical detection methodologies.

Chemical Identity

IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2]

Chemical Structure:

-

SMILES: C=CCCn1c2ccccc2c(C(=O)N--INVALID-LINK--C(C)(C)C)n1[1]

-

InChI: InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1[1][3]

Synthesis

The synthesis of this compound can be approached through a common strategy for indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main precursors.[1] A potential one-pot synthesis method has been described for similar analogues, offering an efficient route.[4]

Retrosynthetic Analysis:

A logical disconnection of the this compound molecule is at the amide bond. This retrosynthetic approach yields two key precursors:

-

1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl tail.

-

methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.[1]

Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds) [4]

This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-carboxamide synthetic cannabinoids and should be optimized for this compound.

-

Step 1: Alkylation of Indazole-3-carboxylic Acid

-

Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Add 4-bromobut-1-ene to the reaction mixture.

-

Stir the reaction at room temperature until the alkylation is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Step 2: Amide Coupling

-

To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride.

-

Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]

-

Continue stirring at room temperature until the amide coupling is complete.

-

-

Step 3: Work-up and Purification

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Pharmacology

Pharmacological Data of Structural Analogues:

| Compound | Assay | Receptor | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [% of reference] | Reference Compound |

| MDMB-4en-PINACA | Receptor Activation | CB1 | 0.33 | 112.7 | CP55,940[1] |

| MDMB-3en-BINACA | β-arrestin 2 Recruitment | CB1 | 14.3 | 286 | JWH-018[1][6] |

This data suggests that this compound is likely a highly potent and efficacious agonist at the CB1 receptor, which is responsible for its psychoactive effects.[1]

Analytical Methodology

The detection and quantification of this compound in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF).[1][6]

Experimental Protocol: GC-MS Analysis (Adapted for this compound) [7][8]

This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro MDMB-BUTINACA and can be adapted.

-

Sample Preparation (from herbal products):

-

Accurately weigh a sample of the homogenized herbal material.

-

Perform a liquid-liquid extraction with methanol.

-

Vortex and sonicate the sample, then centrifuge to separate the solid material.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.

-

-

Instrumentation:

-

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

-

Metabolism

The metabolism of this compound has not been specifically detailed in the available literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-PINACA, the primary metabolic pathway is expected to be ester hydrolysis , leading to the formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic transformations could include oxidative defluorination (if applicable to fluorinated analogues) and hydroxylation of the alkyl chain.

Signaling Pathway

As a potent CB1 receptor agonist, this compound is expected to activate the canonical cannabinoid receptor signaling pathway. The binding of this compound to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Caption: CB1 Receptor Signaling Pathway Activation by this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | 2709672-58-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. International Journal of Medicine in Developing Countries [ijmdc.com]

- 8. researchgate.net [researchgate.net]

- 9. cfsre.org [cfsre.org]

Unraveling the Cannabinoid Receptor Interactions of MDMB-3en-BUTINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged among the ever-expanding landscape of novel psychoactive substances. Understanding its interaction with the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is crucial for predicting its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the binding affinity of this compound for CB1 and CB2 receptors, based on available data for structurally related analogs. It details the experimental protocols for determining receptor binding affinity and elucidates the canonical signaling pathways activated upon receptor binding.

While direct, quantitative binding affinity data (Kᵢ values) for this compound are not extensively available in peer-reviewed literature, its structural characteristics strongly suggest potent interaction with the CB1 receptor. This inference is drawn from the extensive body of research on analogous synthetic cannabinoids.

Quantitative Data on Structurally Related Compounds

To provide a comparative framework for understanding the potential binding affinity of this compound, the following table summarizes the CB1 and CB2 receptor binding affinities (Kᵢ) and functional activities (EC₅₀) of several structurally similar synthetic cannabinoids. The Kᵢ value represents the concentration of a ligand that will bind to half the available receptors at equilibrium, with lower values indicating higher binding affinity. The EC₅₀ value represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Reference |

| MDMB-4en-PINACA | CB1 | 0.28 - 3.26 | 0.33 - 2.47 | [1][2] |

| MDMB-3en-BINACA | CB1 | Not Reported | 14.3 | [1] |

| ADB-4en-PINACA | CB1 | 0.17 | 1.45 - 3.43 | [2][3] |

| 4F-MDMB-BUTINACA | CB2 | Not Reported | - | [4] |

| JWH-018 | CB1 | ~2.6 | 25.3 | [1][3] |

Note: The variation in reported values can be attributed to different experimental assays and conditions.

Based on the data from these closely related analogs, this compound, which shares the methyl-3,3-dimethylbutanoate (MDMB) head group and an unsaturated alkyl chain, is anticipated to be a potent agonist at the CB1 receptor, likely with a binding affinity in the low nanomolar range.[5] The indazole core, common in many potent SCRAs, generally confers high CB1 binding affinity.[3][6] Information regarding its specific binding affinity for the CB2 receptor is limited in the available literature.

Experimental Protocols

The determination of cannabinoid receptor binding affinity is a critical step in the pharmacological characterization of novel synthetic cannabinoids. The following provides a detailed methodology for a standard in vitro competitive radioligand binding assay.

Radioligand Displacement Assay for CB1 and CB2 Receptor Binding

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes prepared from HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid receptor agonist.

-

Test Compound: this compound or other synthetic cannabinoids of interest.

-

Non-specific Binding Control: A high concentration of a known, non-labeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2).

-

Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA).

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

2. Experimental Procedure:

-

Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]CP-55,940), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand displacement assay.

CB1 Receptor Signaling Pathway

Caption: Canonical G-protein dependent signaling cascade following CB1 receptor activation.

CB2 Receptor Signaling Pathway

Caption: Key signaling pathways modulated by CB2 receptor activation.

Signaling Pathways Overview

The activation of CB1 and CB2 receptors by agonists like this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gᵢ/Gₒ).[7]

CB1 Receptor Signaling

Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gᵢ/Gₒ protein.[8] This activation results in the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

-

Modulation of Ion Channels: The Gβγ subunits directly interact with and inhibit presynaptic N- and P/Q-type calcium channels, reducing calcium influx and subsequently neurotransmitter release.[7] They also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK, JNK, and p38, which are involved in regulating gene expression and cell survival.[9]

CB2 Receptor Signaling

Similar to CB1, the CB2 receptor primarily couples to Gᵢ/Gₒ proteins. Its activation leads to:

-

Inhibition of Adenylyl Cyclase: A reduction in intracellular cAMP levels.[10]

-

Activation of MAPK Pathways: Stimulation of ERK, JNK, and p38 MAPK pathways, which play a crucial role in immune cell function, including migration and cytokine production.[10][11]

-

Modulation of PI3K/Akt Pathway: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.[12]

Conclusion

While specific binding affinity data for this compound at CB1 and CB2 receptors remains to be fully elucidated in publicly accessible research, the analysis of its structural analogs strongly indicates that it is a potent CB1 receptor agonist. The experimental protocols outlined in this guide provide a standardized approach for the definitive determination of its binding characteristics. A thorough understanding of its interaction with cannabinoid receptors, coupled with knowledge of the downstream signaling pathways, is essential for the scientific and forensic communities to anticipate its pharmacological effects and potential for adverse health consequences. Further research is warranted to precisely quantify the binding affinities and functional potencies of this compound to better assess its public health risk.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Retrosynthetic Analysis of the MDMB-3en-BUTINACA Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the retrosynthetic analysis of MDMB-3en-BUTINACA, a synthetic cannabinoid receptor agonist. The document outlines a logical and efficient synthetic strategy, details plausible experimental protocols, and presents key analytical and pharmacological data.

Introduction and Retrosynthetic Strategy

This compound, or methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is a synthetic cannabinoid of the indazole-3-carboxamide class. These compounds are known for their high potency as agonists of the cannabinoid type 1 (CB1) receptor. A logical retrosynthetic analysis is crucial for the efficient synthesis of such molecules for research and forensic applications.

The most common and effective retrosynthetic strategy for indazole-3-carboxamide compounds involves a primary disconnection at the amide bond.[1] This approach is favored because it breaks the complex target molecule into two simpler, more readily synthesizable precursors: an activated indazole carboxylic acid and an amino acid ester.[1] This convergent synthesis allows for the separate preparation and purification of the main fragments before their final coupling, often leading to higher overall yields and purity.

The key synthons derived from this disconnection are:

-

Synthon A : 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid

-

Synthon B : Methyl (S)-2-amino-3,3-dimethylbutanoate (L-tert-leucine methyl ester)

Synthesis of Precursors and Final Assembly

The overall forward synthesis involves the preparation of the two key precursors followed by a final amide coupling step. The stereochemistry of the final product is determined by the starting amino acid. To obtain the biologically active (S)-enantiomer, enantiomerically pure L-tert-leucine is used as the starting material.

Experimental Protocols

Protocol 1: Synthesis of Precursor A - 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid

This procedure describes the N-alkylation of the indazole core. Using indazole-3-carboxylic acid directly has been shown to be a selective method for achieving alkylation at the N1-position.

-

Materials : 1H-Indazole-3-carboxylic acid, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 4-bromobut-1-ene, hydrochloric acid (1M), ethyl acetate, brine.

-

Procedure :

-

To a stirred suspension of sodium hydride (3.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add 1H-indazole-3-carboxylic acid (1.0 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 4-bromobut-1-ene (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1M HCl, resulting in the precipitation of the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (silica gel) to yield the title compound.

-

Protocol 2: Synthesis of Precursor B - Methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride (L-tert-leucine methyl ester HCl)

This is a standard esterification of an amino acid using thionyl chloride in methanol.

-

Materials : L-tert-leucine, methanol (anhydrous), thionyl chloride (SOCl₂), diethyl ether.

-

Procedure :

-

Suspend L-tert-leucine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[2]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[2]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-16 hours.[2] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound, which can be used in the next step without further purification.

-

Protocol 3: Final Assembly - Amide Coupling to form this compound

This step joins the two precursors using a peptide coupling reagent like HATU.

-

Materials : 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid (Precursor A), Methyl (S)-2-amino-3,3-dimethylbutanoate HCl (Precursor B), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

-

Procedure :

-

Dissolve Precursor A (1.0 eq), HATU (1.2 eq), and Precursor B (1.1 eq) in anhydrous DMF under an inert atmosphere.[3][4]

-

Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. The base is necessary to neutralize the hydrochloride salt of the amine and facilitate the coupling.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to afford this compound as the final product.

-

Data Presentation

Analytical and Physicochemical Data

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Property | Value | Reference |

| IUPAC Name | methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | [5] |

| Molecular Formula | C₁₉H₂₅N₃O₃ | [5][6] |

| Molecular Weight | 343.4 g/mol | [1][5][6] |

| Exact Mass | 343.18959167 Da | [6] |

| Appearance | Solution in acetonitrile | [5] |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml | [5] |

| UV λmax | 210, 302 nm | [5] |

| InChI Key | KMTRIILAGPIBSD-MRXNPFEDSA-N | [1][5] |

Pharmacological Data (Contextual)

Direct pharmacological data for this compound is limited. However, data from structurally similar analogs demonstrate that compounds in this class are potent and efficacious CB1 receptor agonists.

| Compound | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| MDMB-3en-BINACA | β-arrestin 2 Recruitment | 14.3 nM | 286% (vs. JWH-018) | [7] |

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 2.47 nM | 239% (vs. JWH-018) | [7] |

| ADB-4en-PINACA | CB1 Binding Affinity (Kᵢ) | 0.17 nM | N/A | [8] |

Mechanism of Action: CB1 Receptor Signaling

As a potent synthetic cannabinoid, this compound is expected to act as a strong agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist like this compound to the CB1 receptor, primarily located on presynaptic neurons, initiates a signaling cascade through the Gᵢ/Gₒ protein.[9][10]

This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase : The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]

-

Modulation of Ion Channels : The dissociated Gβγ subunits directly interact with and modulate ion channels. This includes the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels (hyperpolarizing the neuron).[9][10]

The net effect of this signaling cascade is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as glutamate and GABA.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. L-tert-Leucine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. growingscience.com [growingscience.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C19H25N3O3 | CID 168314719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the "3en" Moiety: A Technical Guide to a Novel Class of Synthetic Cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ever-evolving landscape of novel psychoactive substances (NPS) presents a continuous challenge to researchers, clinicians, and regulatory bodies. Among these, synthetic cannabinoids represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. A recent structural modification observed in this class is the introduction of a carbon-carbon double bond within the alkyl tail of the molecule, denoted by the "-en" suffix in their nomenclature. This guide provides an in-depth technical overview of the "3en" nomenclature, focusing on its chemical significance, pharmacological implications, and the analytical and experimental methodologies required for its study.

The "3en" nomenclature specifically indicates the presence of a double bond between the third and fourth carbon atoms of the alkyl tail. This seemingly minor structural alteration can have significant consequences for the compound's pharmacological profile, including its binding affinity for cannabinoid receptors (CB1 and CB2), functional efficacy, and metabolic fate. Understanding the nuances of these unsaturated cannabinoids is crucial for the development of accurate analytical detection methods, the assessment of their potential therapeutic applications, and the comprehension of their public health risks.

Chemical Structure and Nomenclature

The nomenclature of synthetic cannabinoids typically follows a systematic pattern that describes the different structural components of the molecule. The introduction of unsaturation in the tail moiety is a key modification. For instance, in a compound named with "3en-BUTINACA," the "3en" specifies a double bond starting at the third carbon of a butyl tail.

One prominent example of a synthetic cannabinoid featuring this modification is MDMB-3en-BUTINACA .

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Pharmacological Data

The introduction of a double bond in the alkyl tail can significantly influence the pharmacological properties of synthetic cannabinoids. While data for this compound is limited, analysis of structurally similar compounds provides valuable insights. The following tables summarize key quantitative data for related unsaturated synthetic cannabinoids.

Table 1: Receptor Binding Affinity (Ki) of Related Synthetic Cannabinoids

| Compound | Core | Tail | Head | Ki (nM) at CB1 Receptor |

| ADB-4en-PINACA | Indazole | 4-pentenyl | L-tert-leucinamide | 0.17 |

| MDMB-4en-PINACA | Indazole | 4-pentenyl | Methyl L-tert-leucinate | 0.28 |

Data sourced from a study on a panel of 30 synthetic cannabinoid receptor agonists.

Table 2: In Vitro Functional Activity of Related Synthetic Cannabinoids

| Compound | Assay | Receptor | Potency (EC50) [nM] | Efficacy (Emax) [% of reference] | Reference Compound |

| MDMB-3en-BINACA | β-arrestin 2 Recruitment | CB1 | 14.3 | 286 | JWH-018 |

| MDMB-4en-PINACA | Receptor Activation | CB1 | 0.33 | 112.7 | CP55,940 |

| ADB-4en-PINACA | β-arrestin 2 Recruitment | CB1 | 3.43 | 799 | CP55,940 |

| ADB-4en-PINACA | mini-Gαi-protein assay | CB1 | 1.45 | 247 | CP55,940 |

| ADB-4en-PINACA | [³⁵S]-GTPγS assay | CB1 | 1.58 | 108 | CP55,940 |

Data for MDMB-3en-BINACA from a study on its pharmacological characterization. Data for MDMB-4en-PINACA and ADB-4en-PINACA from a DEA report.

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is a synthesized methodology based on established practices for determining the binding affinity of a compound to the CB1 receptor.

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells)

-

[³H]CP55,940 (Radioligand)

-

Test compound (e.g., this compound)

-

Unlabeled CP55,940 (for non-specific binding determination)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Washing buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (e.g., 1 nM [³H]CP55,940), and 50 µL of the test compound dilution.

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled CP55,940 (e.g., 10 µM).

-

Add 50 µL of the CB1 receptor membrane preparation to each well.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters three times with ice-cold washing buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

This protocol outlines the steps to determine the functional activity (potency and efficacy) of a compound at the CB1 receptor.

Materials:

-

Membranes from cells expressing human CB1 receptors

-

[³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)

-

Test compound (e.g., this compound)

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the CB1 receptor membrane preparation.

-

Add 25 µL of GDP solution (final concentration typically 10-30 µM).

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS solution (final concentration typically 0.1-0.5 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the 96-well filter plate.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity.

-

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC₅₀ and Emax values.

Signaling Pathways

Synthetic cannabinoids, including those with the "3en" moiety, primarily exert their effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by CB1 receptor activation is complex and can vary depending on the specific ligand and cellular context. Most synthetic cannabinoids act as full agonists at the CB1 receptor, leading to a more robust downstream signaling response compared to the partial agonism of THC.

Caption: Overview of the CB1 receptor signaling pathway.

Upon binding of a synthetic cannabinoid agonist, the CB1 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/oβγ). The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can modulate ion channels and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Furthermore, agonist binding can promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling. The high efficacy of many synthetic cannabinoids, including potentially those with a "3en" tail, may lead to a more pronounced and prolonged activation of these pathways compared to THC.

Conclusion

The "3en" nomenclature in synthetic cannabinoids signifies a critical structural modification—the introduction of a double bond in the alkyl tail. This feature has the potential to significantly alter the pharmacological profile of these compounds, often resulting in high potency and efficacy at the CB1 receptor. This technical guide has provided a foundational understanding of the chemical nature, pharmacological data, experimental evaluation, and signaling mechanisms associated with this emerging class of synthetic cannabinoids. Continued research, utilizing the detailed methodologies outlined herein, is essential for a comprehensive characterization of "3en" and other novel synthetic cannabinoids, which will ultimately inform public health responses and guide future drug development efforts.

Methodological & Application

Application Notes and Protocols for the Forensic Identification and Quantification of MDMB-3en-BUTINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-3en-BUTINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. As a potent agonist of the cannabinoid type 1 (CB1) receptor, it poses a significant risk to public health, with its use being associated with adverse health effects. The rapid identification and accurate quantification of this compound and its metabolites in seized materials and biological samples are crucial for forensic investigations, clinical toxicology, and understanding its pharmacology. These application notes provide detailed protocols for the forensic identification and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Information

-

Systematic Name: methyl (S)-2-(1-(but-3-en-1-yl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate[1]

-

Molecular Formula: C₁₉H₂₅N₃O₃[1]

-

Molecular Weight: 343.4 g/mol [1]

-

Synonyms: MDMB-4en-BINACA[1]

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Understanding this pathway is critical for elucidating the pharmacological and toxicological effects of this compound.

Experimental Protocols

The following protocols are representative methods for the analysis of synthetic cannabinoids and can be adapted and validated for the specific analysis of this compound in various forensic matrices.

Protocol 1: Quantification of this compound in Seized Materials by GC-MS

This protocol is adapted from methodologies used for the quantification of synthetic cannabinoids in herbal products and e-liquids.[2][3]

1. Sample Preparation (Methanolic Extraction)

-

Homogenize the seized material (e.g., herbal mixture, powder).

-

Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 5 minutes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the extract with methanol to a suitable concentration for GC-MS analysis. An internal standard should be added prior to injection.

2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp 1: 20 °C/min to 280 °C, hold for 5 min

-

Ramp 2: 10 °C/min to 300 °C, hold for 2 min

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-550)

3. Quantitative Data Summary

The following table presents representative validation data for the analysis of a related synthetic cannabinoid, MDMB-4en-PINACA, in seized materials, which can be used as a starting point for the validation of an this compound method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (%Bias) | ± 15% |

Data adapted from similar compound analyses and should be validated for this compound.

Protocol 2: Quantification of this compound and its Metabolites in Blood and Urine by LC-MS/MS

This protocol is based on established methods for the analysis of synthetic cannabinoids in biological fluids.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction for Blood)

-

Pipette 0.5 mL of whole blood into a 15 mL centrifuge tube.

-

Add an appropriate internal standard.

-

Add 1 mL of 1 M Tris-HCl buffer (pH 10.2).[4]

-

Add 3 mL of methyl tert-butyl ether (MTBE).[4]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation (Solid-Phase Extraction for Urine)

-

Pipette 1 mL of urine into a glass tube.

-

Add an appropriate internal standard and 1 mL of acetate buffer (pH 5).

-

Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of 2% ammonium hydroxide in ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera X2 UPLC system (or equivalent)

-

Mass Spectrometer: Sciex 6500 QTRAP (or equivalent)

-

Column: C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-95% B

-

8-9 min: 95% B

-

9-9.1 min: 95-10% B

-

9.1-12 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Quantitative Data Summary

The following table presents representative validation data for the analysis of synthetic cannabinoids in biological matrices. These values should be established specifically for this compound during method validation.

| Parameter | Blood | Urine |

| Linearity Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

| Accuracy (%Bias) | ± 15% | ± 15% |

| Extraction Recovery | > 70% | > 65% |

Data adapted from similar compound analyses and should be validated for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the forensic analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the forensic identification and quantification of this compound. The detailed methodologies for GC-MS and LC-MS/MS, along with the summarized quantitative data, serve as a valuable resource for forensic laboratories. The visualization of the cannabinoid receptor signaling pathway and the analytical workflow provides a clear understanding of the compound's mechanism of action and the steps involved in its forensic analysis. It is imperative that these methods are fully validated in-house to ensure accurate and reliable results in forensic casework.

References

Application Note: Detection of MDMB-3en-BUTINACA in Urine by GC-MS

Abstract

This application note provides a detailed protocol for the detection and quantification of MDMB-3en-BUTINACA, a potent synthetic cannabinoid, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein is intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by GC-MS analysis. This method is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and clinical settings. Due to its high potency and potential for abuse, sensitive and specific analytical methods for its detection in biological matrices are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids and their metabolites. This protocol outlines a comprehensive procedure for the reliable identification of this compound in urine.

Experimental Protocol

This protocol is a composite methodology based on established procedures for the analysis of synthetic cannabinoids in urine.[1][2][3]

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., JWH-018-d9 or a structurally similar deuterated synthetic cannabinoid)

-

Phosphate buffer (pH 6.8)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode C8/SAX)[3]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Drug-free human urine

Sample Preparation

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 50 µL of β-glucuronidase solution. Vortex the mixture and incubate at 60°C for 2 hours to cleave glucuronide conjugates.[2]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Loading: After hydrolysis, centrifuge the sample at 3000 rpm for 5 minutes and load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

-

Drying: Dry the cartridge under vacuum for 10 minutes.

-

Elution: Elute the analytes with 3 mL of ethyl acetate.

-

-

Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of synthetic cannabinoids and can be adapted for this compound.[2][4]

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp to 310°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 290°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550) |

Note: Specific quantifier and qualifier ions for this compound and its metabolites should be determined by injecting a standard solution.

Data Presentation

The following tables summarize the expected quantitative data for a validated method based on similar synthetic cannabinoid assays.[5][6]

Table 1: Method Validation Parameters

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Table 2: Example SIM Ions for Related Synthetic Cannabinoids

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| JWH-018 | 341.2 | 214.1 | 145.1 |

| AM-2201 | 359.1 | 255.1 | 127.1 |

| UR-144 | 300.2 | 125.1 | 214.2 |

Note: The specific ions for this compound need to be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

Caption: Workflow for the GC-MS analysis of this compound in urine.

Discussion

The successful implementation of this protocol requires careful optimization of each step. The choice of internal standard is critical for accurate quantification and should ideally be a deuterated analog of this compound. The enzymatic hydrolysis step is crucial as many synthetic cannabinoids are extensively metabolized and excreted as glucuronide conjugates.[7] Solid-phase extraction provides a clean sample extract, minimizing matrix interference and enhancing sensitivity. Derivatization is often necessary for GC-MS analysis of these compounds to improve their thermal stability and chromatographic properties.

The GC-MS parameters provided should serve as a starting point and may require further optimization based on the specific instrumentation used. The selection of appropriate SIM ions is paramount for achieving high sensitivity and selectivity. It is recommended to include both a quantifier ion (the most abundant) and at least two qualifier ions to ensure confident identification according to forensic guidelines.

Conclusion

This application note details a robust and reliable GC-MS method for the detection of this compound in urine. The protocol, encompassing enzymatic hydrolysis, solid-phase extraction, and derivatization, is designed to provide high sensitivity and specificity. The provided workflow and method parameters offer a solid foundation for researchers and forensic professionals to develop and validate their own assays for this and other emerging synthetic cannabinoids.

References

- 1. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]

- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cannabimimetics MDMB(N)-022 in urine using SPE AND GG-MS - Kataev - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. munin.uit.no [munin.uit.no]

Application Note: Quantitative Analysis of MDMB-3en-BUTINACA in Whole Blood by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MDMB-3en-BUTINACA in whole blood. The protocol employs a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated for selectivity, linearity, accuracy, precision, and recovery, making it suitable for forensic toxicology and clinical research applications.

Introduction

This compound is a potent synthetic cannabinoid that has emerged in the illicit drug market. Its analysis in biological matrices is crucial for forensic investigations and clinical toxicology. This document provides a detailed protocol for the extraction and quantification of this compound in whole blood using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents

-

This compound analytical reference standard

-

Internal Standard (IS) (e.g., JWH-018-d9 or a structurally similar deuterated analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free whole blood for calibration and quality control samples

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from whole blood.[1]

-

Pipette 200 µL of whole blood sample, calibrator, or quality control into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL JWH-018-d9 in methanol) to each tube, resulting in a final concentration of 10 ng/mL.[1]

-

Vortex briefly to mix.

-

Add 600 µL of ice-cold acetonitrile dropwise while continuously vortexing the sample.[1]

-

Vortex for an additional 5 minutes to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 5 minutes.[1]

-

Transfer the supernatant to a clean 2 mL glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.[1][2]

-

Reconstitute the dry residue in 100 µL of a mobile phase mixture (e.g., 80:20 v/v mobile phase A:B).[1][2]

-

Transfer the reconstituted sample to an autosampler vial with an insert for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).[2]

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.5-0.8 mL/min.[1]

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.[2]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 550°C.[3]

-

Ion Spray Voltage: 5500 V.[3]

-

Curtain Gas: 35 psi.[3]

-

Collision Gas: Medium.[3]

The MRM transitions for this compound would need to be optimized by infusing a standard solution. Based on its structure, the precursor ion would be [M+H]+.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids in whole blood using LC-MS/MS, based on published methods for similar compounds.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995[4][5] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL[4] |

| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL[4] |

| Intra-day Precision (%CV) | < 10%[4] |

| Inter-day Precision (%CV) | < 15%[4] |

| Accuracy (%Bias) | Within ±15%[4] |

| Recovery | 83.1 - 97.5%[4] |

| Matrix Effect | 91.1 - 109.4%[4] |

Experimental Workflow Diagramdot

// Define nodes with specific colors sample [label="Whole Blood Sample (200 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_addition [label="Add Internal Standard (20 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation [label="Protein Precipitation\n(600 µL ice-cold Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vortex_centrifuge [label="Vortex (5 min)\nCentrifuge (13,000 rpm, 5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; supernatant_transfer [label="Transfer Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="Evaporate to Dryness\n(Nitrogen Stream, 30-40°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitution [label="Reconstitute\n(100 µL Mobile Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lcms_analysis [label="LC-MS/MS Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define edges (workflow) sample -> is_addition; is_addition -> precipitation; precipitation -> vortex_centrifuge; vortex_centrifuge -> supernatant_transfer; supernatant_transfer -> evaporation; evaporation -> reconstitution; reconstitution -> lcms_analysis; }

References

- 1. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Sample Preparation of MDMB-3en-BUTINACA in Oral Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-3en-BUTINACA is a potent synthetic cannabinoid that has emerged in the global new psychoactive substances (NPS) market. Accurate and reliable detection of this compound in biological matrices such as oral fluid is crucial for clinical and forensic toxicology. Oral fluid offers a non-invasive and convenient alternative to blood or urine for monitoring recent drug use. This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound in oral fluid, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

While specific validated methods for this compound in oral fluid are not extensively documented in the provided search results, the following protocols are based on established methods for other synthetic cannabinoids and are expected to be adaptable for this compound with appropriate validation.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique can significantly impact analytical sensitivity, selectivity, and throughput. Below is a summary of quantitative data from studies on various synthetic cannabinoids in oral fluid, which can serve as a reference for method development for this compound.

| Sample Preparation Technique | Analytes | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| Dispersive Liquid-Liquid Microextraction (DLLME) | 12 Synthetic Cannabinoids | 1 - 2 | 0.5 - 2 | Not Reported | [1] |

| Protein Precipitation | 19 Synthetic Cannabinoids | 2.5 | 1 | Not Reported | [2] |

| Protein Precipitation | THC, THC-OH, THC-COOH, CBN, CBD | 0.05 - 0.5 | 0.05 - 0.5 | >85% | [3] |

| Solid-Phase Extraction (SPE) | 8 Synthetic Cannabinoids | 2.6 µg/L | 0.7 µg/L | 76 - 96 | [4] |

| Microextraction by Packed Sorbent (MEPS) | 5 Synthetic Cannabinoids | Not Reported | 10 - 20 µg/L | 89 - 124 | [5][6] |

| "Dilute and Inject" | Morphine, Amphetamine, Benzoylecgonine, Cocaine, Diazepam, THC | Not Reported | 5 - 10 | Not Reported | [7] |

| QuEChERS | 73 Psychoactive Substances | 0.1 - 1.5 | 0.04 - 0.5 | Not Reported | [8] |

Experimental Protocols

The following are detailed protocols for common sample preparation techniques that can be adapted for the analysis of this compound in oral fluid.

Protocol 1: Protein Precipitation

This is a rapid and simple method suitable for high-throughput screening.

Materials:

-

Oral fluid sample collected with a suitable device (e.g., Quantisal™)

-

Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

-

Ice-cold acetonitrile (ACN) or a mixture of methanol:acetonitrile (80:20, v/v)[3]

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

To 100-200 µL of oral fluid sample in a microcentrifuge tube, add the internal standard.

-

Add 200-400 µL of ice-cold acetonitrile (or methanol:acetonitrile mixture) to precipitate proteins.[1]

-

Vortex the mixture vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol or mobile phase A/B mixture).[3]

-

Inject an aliquot into the LC-MS/MS system for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, reducing matrix effects and improving sensitivity.

Materials:

-

Oral fluid sample

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., Oasis HLB)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., Water/Methanol mixture)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Vortex mixer

-

Centrifuge (optional)

-

Evaporation system

-

LC-MS/MS or GC-MS system

Procedure:

-

Add internal standard to the oral fluid sample.

-

Pre-treat the sample as required (e.g., dilution with a buffer).

-

Condition the SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge by passing water through it.

-

Load the pre-treated oral fluid sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the analyte of interest (this compound) with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject into the analytical instrument.

Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-liquid extraction technique that is fast and requires minimal solvent.

Materials:

-

Oral fluid sample (e.g., 200 µL mixture of oral fluid and collection buffer)[1]

-

Internal Standard (IS) solution

-

Dispersive solvent (e.g., 200 µL of ice-cold acetonitrile)[1]

-

Extraction solvent (e.g., 100 µL of ethyl acetate)[1]

-

Vortex mixer

-

Centrifuge

-

Microsyringe

-

LC-MS/MS system

Procedure:

-

Add the internal standard to the oral fluid sample.

-

In a conical tube, rapidly inject a mixture of the dispersive solvent (acetonitrile) and the extraction solvent (ethyl acetate) into the sample.[1]

-

A cloudy solution will form. Vortex for a few seconds to ensure thorough mixing.

-

Centrifuge at high speed to sediment the extraction solvent.

-

Collect the sedimented phase (containing the analyte) using a microsyringe.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Protein Precipitation Workflow for Oral Fluid Analysis.

Caption: Solid-Phase Extraction (SPE) Workflow.

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) Workflow.

Conclusion

The successful analysis of this compound in oral fluid relies on a robust and validated sample preparation method. The choice of technique will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The protocols provided here for protein precipitation, solid-phase extraction, and dispersive liquid-liquid microextraction offer a starting point for method development. It is imperative that any method is fully validated according to international guidelines to ensure the accuracy and reliability of the results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and quantification of selected cannabinoids in oral fluid samples by protein precipitation and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Third-Generation Synthetic Cannabinoids in Oral Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of drugs of abuse in synthetic oral fluid investigated using a simple “dilute and inject” method of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toxicologia.unb.br [toxicologia.unb.br]

Application Notes and Protocols for the Identification of MDMB-3en-BUTINACA Metabolites by High-Resolution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-3en-BUTINACA is a potent synthetic cannabinoid that has emerged on the illicit drug market. Due to its novelty, comprehensive metabolic data is limited. However, based on the metabolism of structurally similar synthetic cannabinoids, such as MDMB-4en-PINACA and ADB-BUTINACA, the primary metabolic pathways are anticipated to be ester hydrolysis and various oxidations.[1] High-resolution mass spectrometry (HRMS) is a critical tool for the elucidation of these metabolites in complex biological matrices.[2][3] This document provides detailed protocols for the identification of this compound metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Predicted Metabolic Pathways

The metabolism of this compound is predicted to follow two main pathways, based on extensive research into similar synthetic cannabinoids:

-

Ester Hydrolysis: The methyl ester group is expected to be hydrolyzed to a carboxylic acid, forming this compound butanoic acid metabolite. This is a common and major metabolic step for many synthetic cannabinoids containing an ester linkage.[3] An analytical reference standard for this potential metabolite is commercially available, supporting this predicted pathway.[1]

-

Oxidative Metabolism: Hydroxylation can occur at various positions on the molecule, including the indole ring and the alkyl chain. Further oxidation can lead to the formation of dihydrodiols.[4][5]